

Application Notes: Alginate Lyase Activity Assay Using the DNS Method

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Alginate lyase*

Cat. No.: *B13391124*

[Get Quote](#)

Introduction

Alginate, a linear polysaccharide derived from brown algae, is composed of (1-4)-linked β -D-mannuronate (M) and α -L-guluronate (G) residues. **Alginate lyases** are enzymes that degrade alginate by a β -elimination mechanism, generating unsaturated oligosaccharides with a double bond between C4 and C5 at the non-reducing end. The activity of these enzymes is crucial for various applications, including the production of bioactive oligosaccharides for the pharmaceutical and food industries, and in biofuel production. The 3,5-dinitrosalicylic acid (DNS) method is a widely used colorimetric assay to determine the activity of **alginate lyase** by quantifying the reducing sugars released from the enzymatic degradation of alginate.[1][2]

Principle of the DNS Method

The DNS assay is based on the principle that under alkaline conditions and high temperatures, the 3,5-dinitrosalicylic acid (DNS) is reduced by the free carbonyl group of reducing sugars.[3] This reaction results in the formation of 3-amino-5-nitrosalicylic acid, a reddish-brown compound, which exhibits a strong absorbance at 540 nm.[4] The intensity of the color is directly proportional to the concentration of the reducing sugars produced by the action of **alginate lyase** on the alginate substrate. By creating a standard curve with a known reducing sugar, such as D-glucose, the amount of reducing sugars released in the enzymatic reaction can be quantified, and thus, the **alginate lyase** activity can be determined.[2][5]

Experimental Protocols

I. Preparation of Reagents

- DNS Reagent:
 - Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH.[4]
 - In a separate beaker, dissolve 30 g of sodium potassium tartrate (Rochelle salt) in 50 mL of distilled water.[5]
 - Slowly add the sodium potassium tartrate solution to the DNS solution with constant stirring.
 - Make up the final volume to 100 mL with distilled water.[6]
 - Store the reagent in a dark bottle at room temperature. It is stable for several weeks.[6][7]
- Substrate Solution (1% w/v Sodium Alginate):
 - Dissolve 1 g of sodium alginate in 100 mL of a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[2] The buffer composition may vary depending on the specific enzyme's optimal conditions.
 - Stir the solution gently overnight at room temperature to ensure complete dissolution.
- Standard Glucose Solution (1 mg/mL):
 - Dissolve 100 mg of D-glucose in 100 mL of distilled water.
 - Prepare a series of working standards by diluting the stock solution with distilled water to concentrations ranging from 0.1 to 1.0 mg/mL.

II. Standard Curve Preparation

- Pipette 1 mL of each glucose standard solution (0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mg/mL) into separate labeled test tubes.
- Add 1 mL of DNS reagent to each tube.

- Incubate the tubes in a boiling water bath for 5-10 minutes.[2][4]
- Cool the tubes to room temperature under running tap water.[4]
- Add 8 mL of distilled water to each tube and mix well.
- Measure the absorbance of each solution at 540 nm using a spectrophotometer against a blank (1 mL of distilled water treated with DNS reagent).
- Plot a graph of absorbance at 540 nm versus the concentration of glucose (mg/mL) to generate a standard curve.

III. Alginic Lyase Activity Assay

- Set up the reaction mixture in a test tube by adding 0.5 mL of the 1% sodium alginate solution and 0.5 mL of the enzyme solution (appropriately diluted in the same buffer).[8]
- For the blank, add 0.5 mL of the buffer instead of the enzyme solution to 0.5 mL of the substrate solution.[2]
- Incubate the reaction mixture at the optimal temperature for the specific **alginic lyase** (e.g., 37°C) for a defined period (e.g., 30 minutes).[8][9]
- Stop the enzymatic reaction by adding 1 mL of DNS reagent to the reaction mixture.[8]
- Incubate the mixture in a boiling water bath for 5-10 minutes.[2]
- Cool the tubes to room temperature.
- Add 8 mL of distilled water and mix thoroughly.
- Measure the absorbance at 540 nm against the blank.
- Determine the amount of reducing sugar released using the glucose standard curve.

IV. Calculation of Enzyme Activity

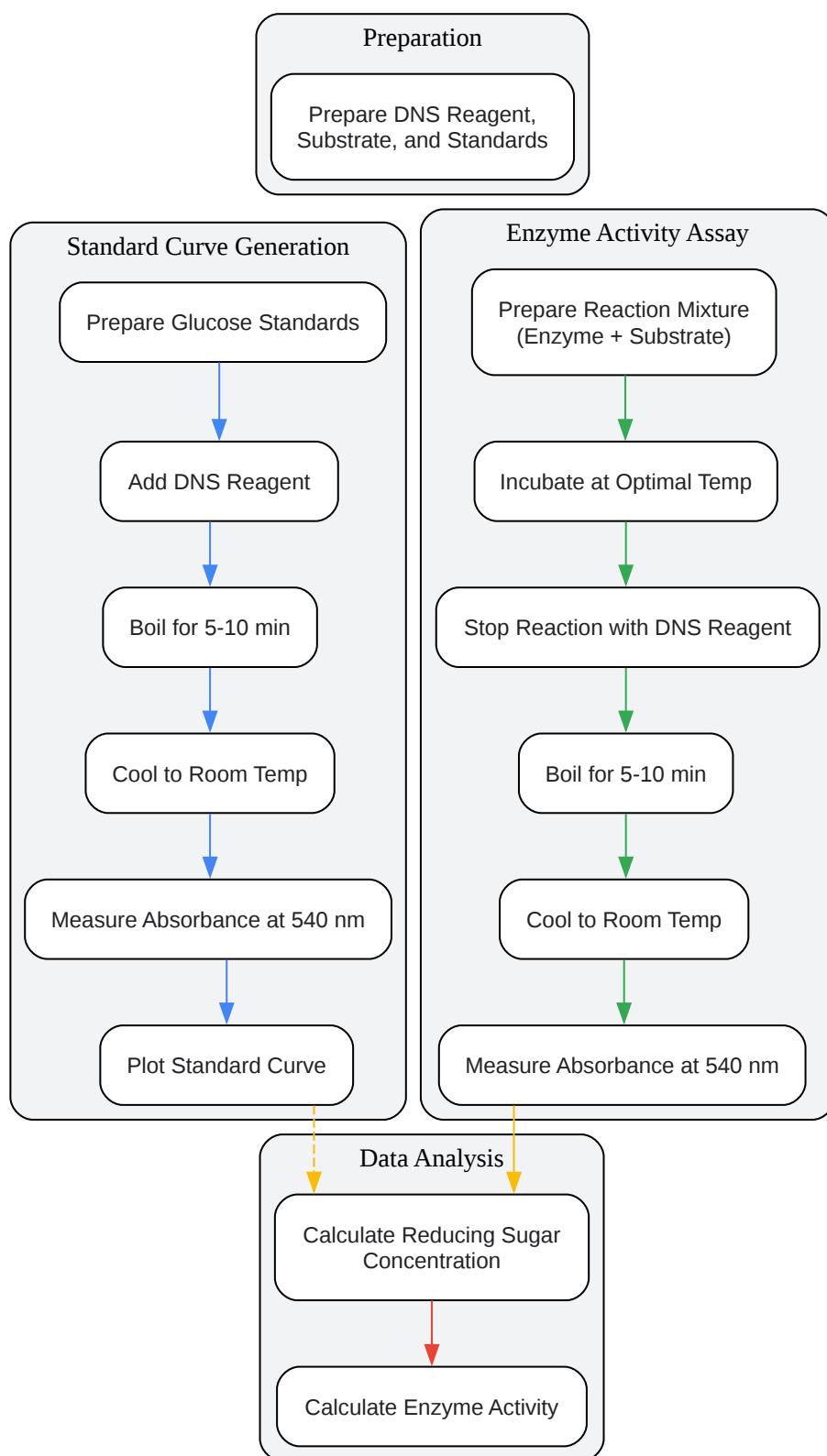
One unit (U) of **alginate lyase** activity is typically defined as the amount of enzyme that releases 1 μ mol of reducing sugar (as glucose equivalents) per minute under the specified assay conditions.

- Enzyme Activity (U/mL) = $(\mu\text{g of glucose released} \times \text{dilution factor}) / (\text{molecular weight of glucose} \times \text{incubation time in min} \times \text{volume of enzyme in mL})$

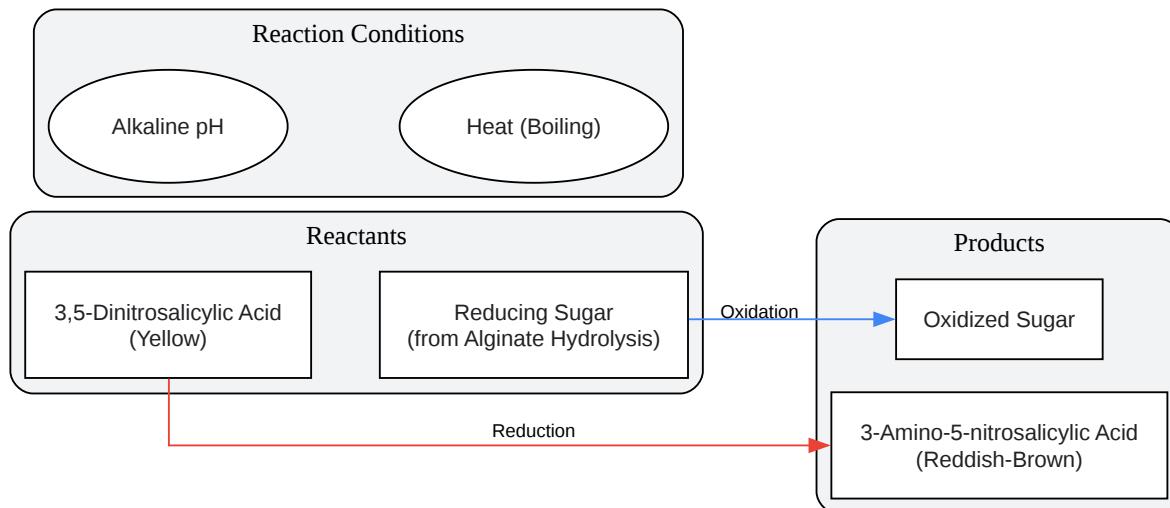
Data Presentation

Table 1: Standard Curve for Glucose

Glucose Concentration (mg/mL)	Absorbance at 540 nm
0.0	0.000
0.1	0.152
0.2	0.305
0.4	0.610
0.6	0.915
0.8	1.220
1.0	1.525


Table 2: Effect of pH on **Alginate Lyase** Activity

pH	Relative Activity (%)
6.0	75
7.0	95
8.0	100
9.0	88
10.0	65


Table 3: Effect of Temperature on **Alginate Lyase** Activity

Temperature (°C)	Relative Activity (%)
20	45
30	80
40	100
50	92
60	60

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for **Alginate Lyase** Activity Assay using the DNS Method.

[Click to download full resolution via product page](#)

Caption: Principle of the DNS Method for Detecting Reducing Sugars.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4.6. Protein Concentration and Alginate Lyase Activity Assay [bio-protocol.org]
- 2. A Novel Alginate Lyase: Identification, Characterization, and Potential Application in Alginate Trisaccharide Preparation [mdpi.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. biocyclopedia.com [biocyclopedia.com]
- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]
- 7. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of a New Biofunctional, Exolytic Alginate Lyase from *Tamlana* sp. s12 with High Catalytic Activity and Cold-Adapted Features - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Alginate Lyase Activity Assay Using the DNS Method]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13391124#alginate-lyase-activity-assay-using-the-dns-method\]](https://www.benchchem.com/product/b13391124#alginate-lyase-activity-assay-using-the-dns-method)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com